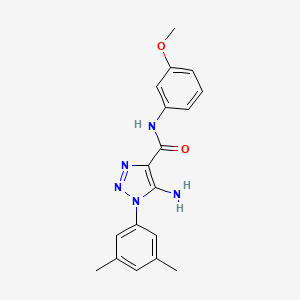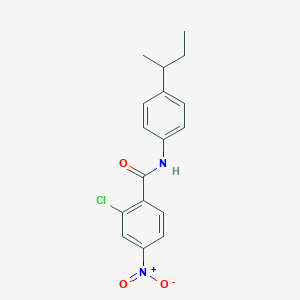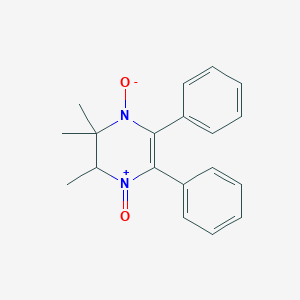![molecular formula C23H20N2O4 B5036576 N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine, also known as BANA, is a peptide that has been synthesized and studied for its potential applications in scientific research. BANA is a derivative of beta-alanine, an amino acid that is naturally found in the human body. BANA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.
作用機序
The mechanism of action of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in cell proliferation. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of voltage-gated potassium channels, which are important for neuronal signaling. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has also been shown to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzymes involved in cell proliferation, and the modulation of inflammatory pathways. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of voltage-gated potassium channels, which are important for neuronal signaling. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has also been shown to inhibit the activity of enzymes such as DPP-4, which is involved in the regulation of glucose metabolism. In addition, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases.
実験室実験の利点と制限
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has several advantages for lab experiments, including its stability and ease of synthesis. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine is a stable compound that can be easily synthesized using standard peptide synthesis techniques. However, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine also has some limitations for lab experiments, including its relatively high cost and limited availability.
将来の方向性
There are several potential future directions for research on N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine. One area of interest is the development of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine as a therapeutic agent for autoimmune diseases. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine as a chemotherapeutic agent for cancer. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells, making it a potential candidate for the treatment of various types of cancer. Finally, further research is needed to fully understand the mechanism of action of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine and its potential applications in other scientific fields.
合成法
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. One commonly used method involves coupling benzoyl chloride with 1-naphthylamine to form a benzoylamino-1-naphthyl compound. This compound is then coupled with beta-alanine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine.
科学的研究の応用
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been studied for its potential applications in a variety of scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of ion channels, which are important for neuronal signaling. In immunology, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases. In cancer research, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
特性
IUPAC Name |
3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-21(27)13-14-24-23(29)20(25-22(28)17-8-2-1-3-9-17)15-18-11-6-10-16-7-4-5-12-19(16)18/h1-12,15H,13-14H2,(H,24,29)(H,25,28)(H,26,27)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPLRKWXZJYOSS-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-cyclopropyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5036531.png)
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)